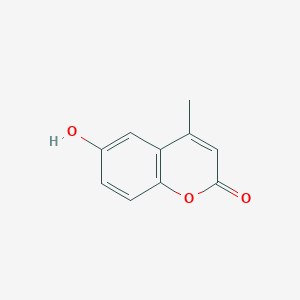

6-Hydroxy-4-methylcoumarin

描述

6-Hydroxy-4-methylcoumarin (CAS No. 2373-31-1) is a hydroxylated coumarin derivative with a methyl group at position 4 and a hydroxyl group at position 5. Its molecular formula is C₁₀H₈O₃, and it has a molecular weight of 176.17 g/mol .

准备方法

Pechmann Condensation: Classical Synthesis Route

The Pechmann condensation, first described by Hans von Pechmann in 1884, remains the cornerstone for synthesizing coumarin derivatives. This method involves the acid-catalyzed reaction of phenols with β-ketoesters or malonic acid derivatives to form the coumarin backbone .

Reaction Mechanism and General Procedure

The reaction proceeds via transesterification, followed by cyclization and dehydration. For 6-hydroxy-4-methylcoumarin, resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate in the presence of a Brønsted or Lewis acid catalyst. The hydroxyl groups at the 1- and 3-positions of resorcinol direct the formation of the coumarin structure at the 6- and 4-positions, respectively .

A typical procedure involves:

-

Reactants : Resorcinol (0.21 mol), ethyl acetoacetate (0.21 mol)

-

Catalyst : Concentrated sulfuric acid (H₂SO₄) or zinc chloride (ZnCl₂)

-

Conditions : Reflux at 80–100°C for 6–12 hours

-

Workup : Neutralization with aqueous sodium carbonate (Na₂CO₃), followed by acidification with HCl to precipitate the product .

Yield Optimization and Challenges

Yields in classical Pechmann condensations vary significantly based on the phenol’s reactivity. Resorcinol, being highly activated, affords moderate yields (50–70%), while less reactive phenols require harsher conditions and yield <30% . Side reactions, such as over-esterification or polymerization, are common and necessitate careful temperature control.

Modified Pechmann Condensation with ZnCl₂ and POCl₃

To address the limitations of the classical method, modified Pechmann protocols using ZnCl₂ and phosphorus oxychloride (POCl₃) have been developed. These catalysts enhance reaction efficiency and reduce side reactions .

Experimental Protocol

A representative synthesis from Ji et al. (2016) involves :

-

Reactants : Phenol (19.8 g, 0.21 mol), malonic acid (22 g, 0.21 mol)

-

Catalysts : Anhydrous ZnCl₂ (84.8 g, 0.62 mol), POCl₃ (97 g, 0.63 mol)

-

Conditions : Heating at 60–65°C for 40 hours

-

Workup : Decomposition with water, filtration, and recrystallization from Na₂CO₃ solution

Advantages Over Classical Method

-

Lower Temperature : 60–65°C vs. 80–100°C in classical Pechmann.

-

Higher Yield : 66% vs. 50–70% for resorcinol-based reactions.

-

Broader Substrate Scope : Effective with less-activated phenols like p-cresol .

Comparative Analysis of Synthetic Methods

Key Observations

-

The modified method’s extended reaction time (40 hours) is offset by its milder conditions and higher compatibility with diverse phenols.

-

ZnCl₂ acts as a Lewis acid to activate the carbonyl group, while POCl₃ facilitates dehydration, minimizing byproduct formation .

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are increasingly adopted to enhance heat transfer and reduce reaction times. Key considerations include:

-

Catalyst Recovery : ZnCl₂ and POCl₃ are corrosive; immobilized catalysts or recyclable systems are under development.

-

Waste Management : Neutralization of acidic byproducts requires robust effluent treatment systems.

-

Purity Standards : Recrystallization from Na₂CO₃ ensures pharmaceutical-grade purity (>99%) .

化学反应分析

反应类型

6-羟基-4-甲基香豆素会发生各种化学反应,包括:

氧化: 这种反应可以将羟基转化为羰基,形成 6-氧代-4-甲基香豆素。

还原: 还原反应可以将羰基转化回羟基。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 通常使用硼氢化钠 (NaBH₄) 和氢化锂铝 (LiAlH₄) 等还原剂。

主要产物

科学研究应用

Medicinal Applications

Anticancer Activity

6-Hydroxy-4-methylcoumarin has been investigated for its potential anticancer properties. A study demonstrated that derivatives of this compound could inhibit the proliferation of cervical cancer cells (HeLa) by over 60% through antiproliferative activity . Additionally, it has shown promise in inhibiting pancreatic cancer cell growth and has been identified as a potential therapeutic agent against COVID-19 due to its inhibitory effects on collagenase and elastase enzymes .

Antioxidant and Anti-inflammatory Properties

The compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Its anti-inflammatory properties make it a candidate for developing treatments for conditions characterized by inflammation.

Antimicrobial Effects

Research has highlighted the antimicrobial potential of this compound and its derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The synthesized compounds displayed notable inhibitory effects, indicating their potential as new antimicrobial agents .

Biological Research Applications

Fluorescent Probes

Due to its unique chemical structure, this compound is utilized as a fluorescent probe in analytical chemistry. Its fluorescence behavior upon UV excitation makes it suitable for studying enzyme activities and biological assays.

Enzyme Inhibition Studies

This compound has been employed in various studies to explore its role as an enzyme inhibitor, particularly against elastase and other proteolytic enzymes. These studies are essential for understanding its mechanism of action and potential therapeutic applications .

Chemical Synthesis Applications

Precursor for Derivatives

this compound serves as a precursor for synthesizing other coumarin derivatives. Its ability to form various substituted coumarins allows researchers to explore new compounds with enhanced biological activities.

Synthesis of Novel Compounds

Recent studies have synthesized novel derivatives of this compound that demonstrate significant biological activities, including antibacterial, antioxidant, and anti-inflammatory effects. These derivatives are being explored for their potential applications in drug development .

Industrial Applications

Dyes and Optical Brighteners

In industry, this compound is used in the production of dyes and optical brighteners due to its fluorescent properties. This application is particularly valuable in textiles and paper industries where brightening agents are required.

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits HeLa cell proliferation by >60% |

| Antioxidant and anti-inflammatory | Significant reduction in oxidative stress | |

| Biological Research | Fluorescent probe | Useful in enzyme activity studies |

| Enzyme inhibition studies | Effective against elastase | |

| Chemical Synthesis | Precursor for new derivatives | Synthesis of compounds with enhanced activities |

| Industrial | Production of dyes and optical brighteners | Valuable in textile and paper industries |

Case Studies

- Anticancer Properties in Cervical Cancer Cells : A study demonstrated that Mannich bases derived from hydroxycoumarins could inhibit cervical cancer cell proliferation significantly, showcasing the therapeutic potential of this compound derivatives .

- Inhibition of Pancreatic Cancer Growth : Research indicated that this compound could inhibit pancreatic cancer cell growth effectively while also showing promise against COVID-19-related enzymes, highlighting its multifaceted therapeutic applications .

- Synthesis of Antimicrobial Agents : A series of novel derivatives synthesized from this compound were screened for antimicrobial activity, revealing significant inhibitory effects against multiple bacterial strains, thus supporting its application in developing new antibiotics .

作用机制

6-羟基-4-甲基香豆素的作用机制涉及其与各种分子靶标和途径的相互作用。例如,它的抗氧化活性归因于它清除自由基和抑制氧化应激的能力。 在癌症研究中,它已被证明通过调节信号通路和抑制细胞增殖来诱导癌细胞凋亡 .

相似化合物的比较

Key Properties:

- Melting Point : 246–250°C

- LogP : 1.807 (indicating moderate lipophilicity)

- Solubility: Poor aqueous solubility, recrystallized from ethanol .

- Synthesis: Produced via acid-catalyzed condensation of hydroquinone and ethyl acetoacetate in concentrated H₂SO₄ .

Comparison with Structural Analogs

Structural and Physical Properties

Structural Insights :

- Position of Hydroxyl Group : this compound’s hydroxyl at C6 differentiates it from 7-hydroxy derivatives, impacting hydrogen bonding and solubility.

- Methoxy vs. Hydroxy : 7-Methoxy-4-methylcoumarin has higher LogP (2.32) due to the lipophilic methoxy group, enhancing membrane permeability .

Key Differences :

- The Pechmann reaction is preferred for 6-hydroxy derivatives, while Kostanecki-Robinson is used for 7-hydroxy isomers .

- Methoxy groups are introduced via post-synthetic alkylation .

Activity Trends :

- Anticancer Specificity : this compound shows targeted cytotoxicity, while 4-hydroxy derivatives are more relevant in anticoagulant therapies.

- Enzyme Selectivity : Methoxy substitution (e.g., 7-methoxy) enhances compatibility with cytochrome P450 assays .

生物活性

6-Hydroxy-4-methylcoumarin (6-HC) is a naturally occurring compound belonging to the coumarin family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its effects on cell viability, cytotoxicity, anti-inflammatory potential, and more.

Chemical Structure and Properties

This compound has the molecular formula . Its structure comprises a coumarin backbone with a hydroxyl group at the 6-position and a methyl group at the 4-position, which contribute to its reactivity and biological activity.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of 6-HC. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines. In particular, 6-HC exhibited an IC50 value of approximately 2.8 nmol/mL against HepG2 liver cancer cells, indicating potent inhibitory activity . The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (nmol/mL) | Mechanism |

|---|---|---|

| HepG2 | 2.8 | Apoptosis induction |

| MDA-MB-231 | 4.0 | Cell cycle arrest |

2. Melanogenesis Modulation

6-HC has been shown to enhance melanogenesis in B16-F10 melanoma cells. This effect is mediated through several signaling pathways, including:

- Wnt/β-Catenin

- AKT

- PKA/CREB

- MAPK

The compound significantly increased melanin content and tyrosinase activity in treated cells compared to controls . The study indicated that treatment with varying concentrations (25, 50, and 100 μM) resulted in dose-dependent increases in melanin production.

3. Anti-inflammatory Effects

In silico studies suggest that 6-HC acts as a good inhibitor of elastase enzymes, which play a role in inflammatory responses . This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of 6-HC on different cancer cell lines using MTT assays. The results indicated that higher concentrations of the compound led to reduced cell viability, confirming its potential as an anticancer agent.

Case Study 2: Melanin Production in Melanoma Cells

Research conducted on B16-F10 melanoma cells demonstrated that treatment with 6-HC resulted in increased expression of melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2. Western blot analyses confirmed these findings, showing enhanced protein expression levels following treatment .

Summary of Findings

The biological activities of this compound are summarized as follows:

| Activity | Effect/Outcome |

|---|---|

| Antitumor | IC50 values as low as 2.8 nmol/mL |

| Melanogenesis | Increased melanin production |

| Anti-inflammatory | Inhibition of elastase |

常见问题

Q. What are the standard synthetic protocols for 6-Hydroxy-4-methylcoumarin, and how can reaction conditions be optimized for yield improvement?

Basic Research Question

The synthesis involves condensation of ethyl acetoacetate and hydroquinone in concentrated H₂SO₄ under controlled temperatures (<10°C). After 18 hours of reaction, the product is precipitated using ice-water, purified via NaOH dissolution, and recrystallized from 25% ethanol . To optimize yields:

- Temperature control : Maintain sub-10°C conditions during reagent addition to prevent side reactions.

- Acid concentration : Adjust H₂SO₄ volume to balance reactivity and safety.

- Recrystallization solvent : Test ethanol-water ratios to improve crystal purity.

Q. How can researchers validate the inhibitory activity of this compound against enzymes like collagenase and elastase?

Advanced Research Question

Use enzyme-specific assays with dose-response analysis:

- Collagenase/Elastase Inhibition : Measure IC₅₀ values via spectrophotometric assays. For example, this compound showed an IC₅₀ of 257.22 ± 34.07 µM against collagenase .

- Positive controls : Compare with known inhibitors (e.g., 2,5-dihydroxyacetophenone, IC₅₀ = 74.46 ± 8.61 µM for collagenase) .

- Kinetic studies : Analyze inhibition mechanisms (competitive/non-competitive) using Lineweaver-Burk plots.

Table 1: Inhibitory Activity of this compound

| Enzyme | IC₅₀ (µM) | Reference Compound (IC₅₀) |

|---|---|---|

| Collagenase | 257.22 ± 34.07 | 74.46 ± 8.61 (DHAP) |

| Elastase | Not reported | N/A |

Q. What methodologies are recommended for analyzing contradictory data in the biological activity of this compound derivatives?

Advanced Research Question

Address contradictions via:

- Replication : Repeat assays under identical conditions to confirm reproducibility.

- Structural analogs : Compare bioactivity of derivatives (e.g., 5,7-(bis-p-chlorophenylazo) coumarin) to identify substituent effects .

- Assay standardization : Control variables like cell line viability (e.g., MCF-7 cells) and incubation times (e.g., 72 hours) .

- Meta-analysis : Review literature on coumarin scaffold interactions with targets (e.g., tyrosine kinases, proteases) .

Q. How should researchers design experiments to assess the cytotoxic effects of this compound on cancer cell lines?

Basic Research Question

Follow the MTT assay protocol:

Cell seeding : Plate MCF-7 cells at 2×10⁵ cells/mL in 96-well plates.

Treatment : Apply compound concentrations (0.936–30 µM) for 72 hours at 37°C.

MTT incubation : Add 0.5 mg/mL MTT for 4 hours, then dissolve formazan crystals with DMSO.

Data analysis : Measure absorbance at 570 nm and calculate viability relative to untreated controls .

Key considerations : Include triplicate wells and validate results with apoptosis markers (e.g., caspase-3 activation).

Q. What strategies can be employed to modify the this compound scaffold to enhance its bioactivity while maintaining solubility?

Advanced Research Question

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 5- or 7-positions to enhance enzyme binding .

- Azo derivatives : Synthesize bis-phenylazo coumarins via diazotization (e.g., p-chloroaniline coupling) to improve anticancer activity .

- Solubility optimization : Attach polar groups (e.g., methoxy, ethoxy) or use co-solvents (e.g., DMSO/ethanol mixtures) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question

- Ventilation : Use local exhaust to avoid inhalation of dust/steam .

- Spill management : Absorb spills with diatomite and decontaminate surfaces with ethanol .

- Storage : Keep away from oxidizers in sealed containers at room temperature .

- PPE : Wear gloves, lab coats, and eye protection during synthesis .

属性

IUPAC Name |

6-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUHWRSITUYICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178404 | |

| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-31-1 | |

| Record name | 6-Hydroxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。